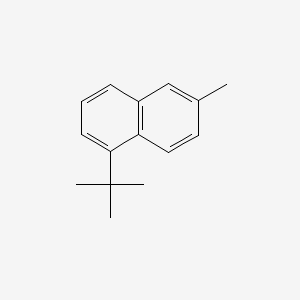
1-(tert-Butyl)-6-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butyl)-6-methylnaphthalene is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a tert-butyl group at the first position and a methyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-6-methylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 6-methylnaphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure efficient mixing and heat transfer.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl)-6-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the naphthalene ring.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the available positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Nitro and sulfonic acid derivatives of this compound.
Scientific Research Applications
1-(tert-Butyl)-6-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-6-methylnaphthalene depends on the specific reactions it undergoes. For example, in electrophilic substitution reactions, the tert-butyl group can stabilize the carbocation intermediate through hyperconjugation and inductive effects, facilitating the reaction. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-(tert-Butyl)naphthalene: Lacks the methyl group at the sixth position.
6-Methylnaphthalene: Lacks the tert-butyl group at the first position.
1,6-Dimethylnaphthalene: Contains two methyl groups instead of a tert-butyl and a methyl group.
Uniqueness: 1-(tert-Butyl)-6-methylnaphthalene is unique due to the presence of both a bulky tert-butyl group and a methyl group on the naphthalene ring. This combination of substituents can influence the compound’s reactivity, steric hindrance, and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
84029-68-5 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-tert-butyl-6-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-8-9-13-12(10-11)6-5-7-14(13)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
SQYCYQDFEIGGQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


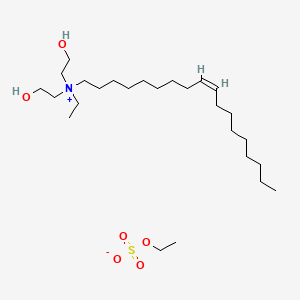
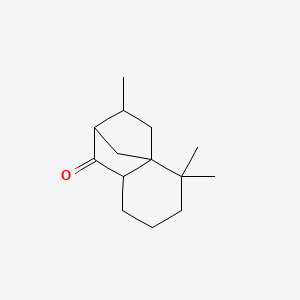
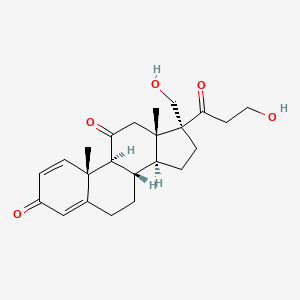
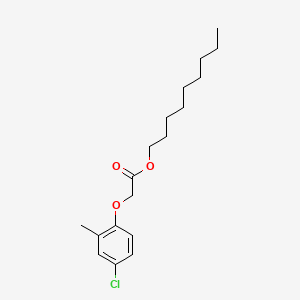
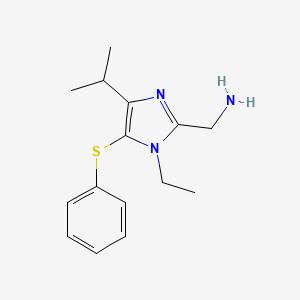
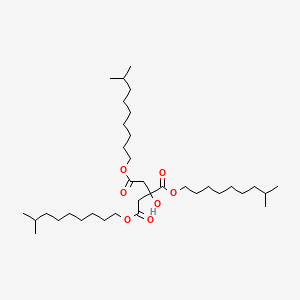
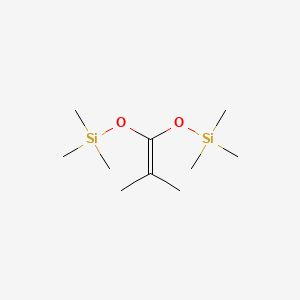
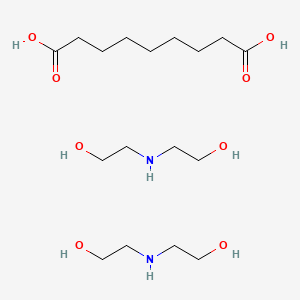
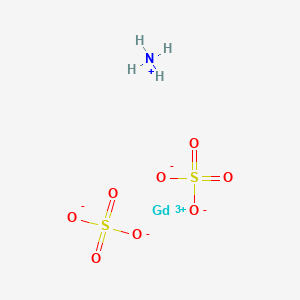
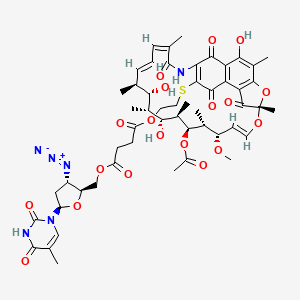
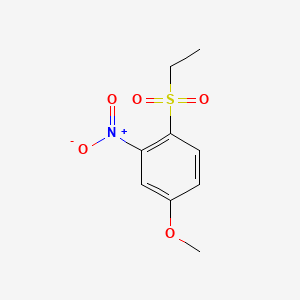
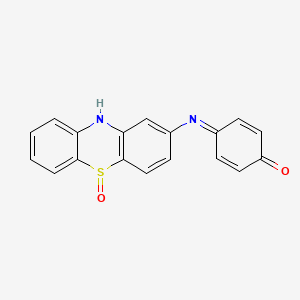
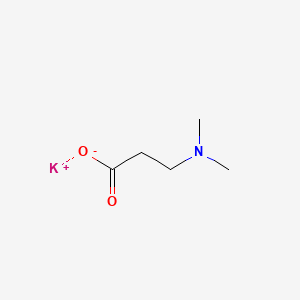
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
